An In-depth Technical Guide to H-Chpro-OH.HCl and Related Proline Derivatives for Researchers and Drug Development Professionals
An In-depth Technical Guide to H-Chpro-OH.HCl and Related Proline Derivatives for Researchers and Drug Development Professionals
An Analysis of H-Chpro-OH.HCl and its Implications in Advanced Pharmaceutical Research
The designation "H-Chpro-OH.HCl" presents a degree of ambiguity within chemical nomenclature, potentially referring to at least two distinct proline derivatives of significant interest to the scientific community. This technical guide aims to elucidate the identities of these compounds, providing a comprehensive overview of their chemical properties, biological activities, and applications in drug discovery and development. This document will address both interpretations, offering detailed data, experimental context, and workflow visualizations to support researchers, scientists, and drug development professionals in their work.
The two compounds most likely represented by "H-Chpro-OH.HCl" are cis-4-Hydroxy-L-proline hydrochloride and trans-4-cyclohexyl-L-proline hydrochloride. The latter is often abbreviated in a manner where "Ch" signifies a cyclohexyl group, making it a strong candidate for the intended subject of inquiry, especially within the context of protein degrader building blocks.
Compound Identification and Physicochemical Properties
For clarity and ease of comparison, the fundamental properties of both compounds are summarized below.
| Property | cis-4-Hydroxy-L-proline hydrochloride | trans-4-cyclohexyl-L-proline hydrochloride |
| Synonyms | (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | (2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid hydrochloride |
| CAS Number | 441067-49-8 | 90657-55-9 |
| Molecular Formula | C₅H₁₀ClNO₃ | C₁₁H₂₀ClNO₂ |
| Molecular Weight | 167.59 g/mol | 233.74 g/mol |
| Primary Applications | Collagen synthesis inhibitor, potential anticancer agent, research tool | Intermediate for Fosinopril (B1673572) synthesis, PROTAC building block |
trans-4-cyclohexyl-L-proline hydrochloride: A Key Building Block in Drug Synthesis
trans-4-cyclohexyl-L-proline hydrochloride has garnered significant attention as a crucial intermediate in the synthesis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[1][2] More recently, its utility has expanded into the burgeoning field of targeted protein degradation as a component in Proteolysis Targeting Chimeras (PROTACs).
Applications in Drug Development
-
Synthesis of Fosinopril: This compound is a vital precursor in the multi-step synthesis of Fosinopril.[1][2] The presence of the cyclohexyl group in the 4th position of the proline ring is reported to be a key factor in the high potency of Fosinopril.
-
PROTACs: As a proline derivative, trans-4-cyclohexyl-L-proline can be incorporated into the linker component of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3] The rigid structure of the proline ring can impart favorable conformational properties to the linker, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Experimental Protocols
General Synthesis of trans-4-cyclohexyl-L-proline:
A laboratory-scale, nine-step synthesis of trans-4-cyclohexyl-L-proline has been developed, starting from L-glutamic acid.[1][2] The process involves several stages of chemical transformation and purification. While specific, detailed protocols are often proprietary, the general methodology includes analytical techniques such as HPLC, TLC, IR, NMR, and GC-MS to monitor reaction progress and confirm the purity of intermediates and the final product.[1]
Conceptual Workflow for PROTAC Synthesis:
The synthesis of a PROTAC is a strategic, multi-step process. The general workflow for creating a PROTAC library for screening purposes often involves the parallel synthesis approach where a variety of linkers are combined with ligands for the target protein and the E3 ligase.
cis-4-Hydroxy-L-proline hydrochloride: A Modulator of Collagen Synthesis and Cell Growth
cis-4-Hydroxy-L-proline hydrochloride is a proline analog that acts as an inhibitor of collagen production.[4] This property makes it a valuable tool in studying collagen-dependent processes and a potential therapeutic agent in diseases characterized by excessive collagen deposition or where targeting collagen-rich structures is beneficial.
Biological Activity and Mechanism of Action
-
Collagen Synthesis Inhibition: cis-4-Hydroxy-L-proline gets incorporated into procollagen (B1174764) chains in place of proline. This substitution disrupts the formation of the stable triple-helical structure of collagen, leading to the accumulation of non-functional, improperly folded procollagen that is subsequently degraded intracellularly.[4][5]
-
Anticancer Potential: By inhibiting the deposition of a functional collagenous extracellular matrix, cis-4-Hydroxy-L-proline can impede the growth of certain tumor cells that rely on this matrix for proliferation and survival.[4] It has been shown to inhibit the growth of N-nitrosomethylurea-induced breast tumors.[4]
-
Effects on Fibrosis: Due to its mechanism of action, this compound has been investigated for its potential to mitigate fibrosis. For example, it has been shown to improve lung compliance in animal models of pulmonary fibrosis.[4]
Experimental Protocols
In Vitro Collagen Synthesis Inhibition Assay (Conceptual):
A common method to assess the inhibition of collagen synthesis involves metabolic labeling of cells in culture.
-
Cell Culture: Plate cells of interest (e.g., fibroblasts) in appropriate culture medium.
-
Treatment: Treat the cells with varying concentrations of cis-4-Hydroxy-L-proline hydrochloride for a predetermined period.
-
Metabolic Labeling: Add a radiolabeled amino acid, such as [³H]-proline, to the culture medium and incubate to allow for its incorporation into newly synthesized proteins.
-
Protein Extraction: Separate the cell layer and the culture medium. Precipitate the proteins from both fractions.
-
Collagenase Digestion: Resuspend the protein pellets and treat one aliquot with bacterial collagenase (which specifically digests collagen) and another with a control buffer.
-
Quantification: Measure the radioactivity in the collagenase-sensitive and -insensitive fractions using liquid scintillation counting. A decrease in the radioactivity of the collagenase-sensitive fraction in treated cells compared to controls indicates inhibition of collagen synthesis.
Signaling Pathway and Biological Impact:
The primary mechanism of cis-4-Hydroxy-L-proline is not through direct interaction with signaling pathways but rather by disrupting a fundamental biosynthetic process. The following diagram illustrates the logical flow of its mechanism of action.
Conclusion
While the term "H-Chpro-OH.HCl" is not a standard chemical identifier, it most plausibly refers to trans-4-cyclohexyl-L-proline hydrochloride (CAS: 90657-55-9), a compound of increasing importance in medicinal chemistry, particularly as a building block for PROTACs. However, the possibility of it referring to cis-4-Hydroxy-L-proline hydrochloride (CAS: 441067-49-8) cannot be entirely dismissed without further context. Both proline derivatives possess unique and valuable properties for drug discovery and development. Researchers and scientists are encouraged to use precise CAS numbers or full chemical names in their work to avoid ambiguity and ensure the reproducibility of their results. This guide provides a foundational understanding of both compounds, enabling more informed decisions in experimental design and drug development strategies.
References
- 1. Synthesis of optically active trans 4-cyclohexyl-L-proline as an intermediate product in the preparation of fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. biopharma.co.uk [biopharma.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]


